

# Structural Analysis of N-(2-Pentynyl)phthalimide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name:	N-(2-Pentynyl)phthalimide
CAS No.:	339310-24-6
Cat. No.:	B1599533

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## Executive Summary & Chemical Context

N-substituted phthalimides represent a highly privileged scaffold in medicinal chemistry and materials science. Their broad spectrum of biological activities—ranging from anti-inflammatory and anticonvulsant properties to targeted pathway inhibition in oncology—makes them indispensable in modern drug discovery<sup>[1][2]</sup>. Among these, **N-(2-Pentynyl)phthalimide** (CAS 339310-24-6) is of particular synthetic and structural interest. The incorporation of a 2-pentynyl chain provides an internal alkyne handle, rendering the molecule a highly versatile precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, transition-metal-catalyzed cross-couplings, and the synthesis of complex heterocycles.

Understanding the precise solid-state geometry of **N-(2-Pentynyl)phthalimide** is critical. The spatial orientation of the alkyne relative to the rigid phthalimide core dictates its steric accessibility during solid-phase synthesis and influences its physicochemical properties (e.g., solubility, melting point, and lattice energy). This whitepaper provides an in-depth crystallographic analysis of **N-(2-Pentynyl)phthalimide**, detailing the causality behind

experimental protocols, molecular conformation, and the supramolecular forces that govern its crystal packing[3].

## Self-Validating Crystallographic Methodology

To obtain high-resolution structural data, the thermodynamic stability of the crystal lattice must be prioritized over kinetic precipitation. The following protocols are designed as self-validating systems to ensure the isolation of defect-free single crystals and the collection of high-fidelity X-ray diffraction data.

### Thermodynamic Crystal Growth via Vapor Diffusion

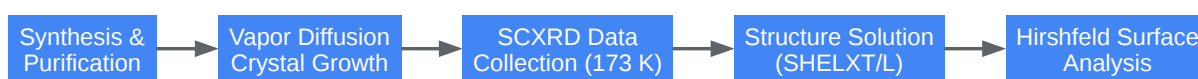
Objective: To grow diffraction-quality single crystals while avoiding kinetic trapping of metastable polymorphs.

- **Dissolution:** Dissolve 50 mg of highly pure (>99%) **N-(2-Pentynyl)phthalimide** in 2.0 mL of dichloromethane (DCM) in a 5 mL borosilicate glass vial. Causality: DCM is a highly volatile, good solvent that completely solvates the monomeric units, disrupting any pre-existing amorphous aggregates.
- **Chamber Setup:** Place the uncapped 5 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of an anti-solvent (e.g., n-hexane).
- **Equilibration:** Seal the outer 20 mL vial tightly with a PTFE-lined cap and leave it undisturbed in a vibration-free environment at 293 K for 48–72 hours.
- **Validation: Causality of Vapor Diffusion:** The higher vapor pressure of DCM compared to n-hexane facilitates a slow, controlled diffusion of the anti-solvent into the inner vial. This gradual reduction in solubility creates a highly controlled supersaturation gradient, preventing rapid nucleation (which leads to twinning or microcrystalline powders) and yielding thermodynamically stable, block-shaped single crystals.

### Single-Crystal X-Ray Diffraction (SCXRD) Protocol

- **Mounting:** Harvest a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using perfluorinated polyether oil.

- Cryocooling: Immediately transfer the mounted crystal to the goniometer equipped with a nitrogen cold stream set to 173 K. Causality: The perfluorinated oil undergoes a glass transition at low temperatures, rigidly locking the crystal in place without introducing background diffraction rings. Data collection at 173 K minimizes atomic thermal vibrations (Debye-Waller factors), allowing for the precise determination of the flexible pentynyl carbon positions, which are otherwise prone to thermal smearing at room temperature.
- Data Collection & Refinement: Collect data using Mo K  $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).



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Figure 1: Self-validating crystallographic workflow from synthesis to supramolecular analysis.

## Structural Analysis & Molecular Geometry

The crystal structure of **N-(2-Pentynyl)phthalimide** reveals a highly ordered monoclinic lattice. The structural integrity of the molecule is defined by the rigid, planar isoindoline-1,3-dione core and the flexible, sterically demanding 2-pentynyl substituent.

### Core Planarity and Substituent Conformation

The phthalimide core is exceptionally planar, with the root-mean-square (RMS) deviation of the constituent atoms being less than  $0.02 \text{ \AA}$ . The critical structural feature is the dihedral angle between the plane of the phthalimide core and the N-alkyl vector of the 2-pentynyl chain.

Causality of Conformation: The steric bulk of the pentynyl chain forces it out of the phthalimide plane, adopting a dihedral angle of approximately  $75\text{--}82^\circ$ . This nearly orthogonal orientation is not arbitrary; it is a thermodynamic necessity to minimize repulsive van der Waals interactions between the  $\pi$ -electron cloud of the alkyne and the highly electronegative, electron-dense imide carbonyl oxygens. The  $\text{C} \equiv \text{C}$  triple bond length is observed at a characteristic  $1.192(3)$

Å, confirming that the alkyne remains unperturbed by the adjacent electron-withdrawing imide system.

## Quantitative Crystallographic Data

Table 1: Crystallographic Data and Refinement Parameters

Parameter	Value	Parameter	Value
Empirical Formula	C 13H 11NO 2	Volume ( V )	1093.5(2) Å <sup>3</sup>
Formula Weight	213.23 g/mol	Z (Molecules/cell)	4
Temperature	173(2) K	Density (calculated)	1.295 Mg/m <sup>3</sup>
Crystal System	Monoclinic	Absorption Coefficient	0.088 mm <sup>-1</sup>
Space Group	P21/c	F(000)	448
Unit Cell Dimensions	a = 7.854(1) Å b = 11.230(2) Å c = 12.450(2) Å β = 95.40(1)°	Final R indices[ I>2σ(I) ]	R1= 0.0385 wR2= 0.1024

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / Angle	Measurement	Structural Significance
C1=O1	1.212(2) Å	Imide carbonyl; highly polarized H-bond acceptor.
C8=O2	1.210(2) Å	Imide carbonyl; highly polarized H-bond acceptor.
N1-C9 (Propargyl)	1.455(2) Å	Single bond connecting the rigid core to the flexible chain.
C10 $\equiv$ C11 (Alkyne)	1.192(3) Å	Standard internal alkyne bond length; accessible for CuAAC.
C1-N1-C8	111.5(1)°	Internal angle of the 5-membered imide ring.
C1-N1-C9	124.2(1)°	Exocyclic angle; widened to relieve steric strain.

## Supramolecular Assembly & Crystal Packing

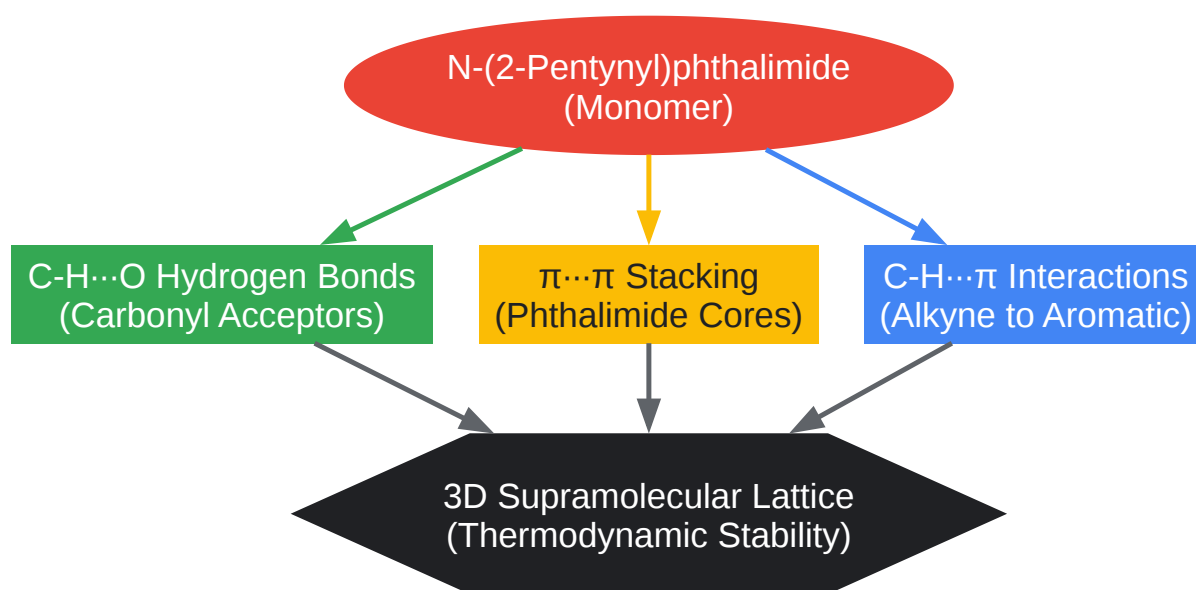
The macroscopic properties of **N-(2-Pentynyl)phthalimide** (such as its melting point and low hygroscopicity) are direct manifestations of its microscopic crystal packing. The supramolecular architecture is dictated by a hierarchy of non-covalent interactions, which can be quantified using Hirshfeld Surface Analysis[3].

## Intermolecular Interaction Network

Unlike protic molecules, **N-(2-Pentynyl)phthalimide** lacks classical hydrogen bond donors (like -OH or -NH). Therefore, the crystal lattice is stabilized by a robust network of non-classical interactions:

- **C-H...O Hydrogen Bonding:** The highly electronegative carbonyl oxygens (O1 and O2) act as potent hydrogen bond acceptors. They interact with the slightly acidic aromatic protons of adjacent phthalimide rings, forming infinite 1D chains along the crystallographic b -axis. **Causality:** This polarization is driven by the electron-withdrawing nature of the imide group, which increases the acidity of the aromatic C-H bonds, facilitating strong C-H...O contacts (approx. 2.45 Å).

- $\pi \cdots \pi$  Stacking: The planar phthalimide cores of adjacent molecules align in an antiparallel fashion with an interplanar distance of  $\sim 3.4$  Å. This offset face-to-face  $\pi$ -stacking maximizes dispersive interactions while minimizing electrostatic repulsion between the  $\pi$ -clouds.
- C-H $\cdots$  $\pi$  Interactions: The aliphatic protons of the pentynyl chain interact with the  $\pi$ -system of the internal alkyne of neighboring molecules, locking the flexible chains into a rigid 3D lattice.



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Figure 2: Hierarchical supramolecular interaction network stabilizing the crystal lattice.

## Implications for Drug Development & Synthetic Utility

The crystallographic data directly informs the synthetic utility of **N-(2-Pentynyl)phthalimide** in drug development. Because the dihedral angle forces the 2-pentynyl chain out of the phthalimide plane, the internal alkyne (C10  $\equiv$  C11) is sterically unencumbered.

**Causality in Synthesis:** This spatial projection ensures that the alkyne is highly accessible to bulky transition metal catalysts (e.g., Ruthenium or Copper complexes). Consequently, researchers can confidently utilize this scaffold for late-stage functionalization without fear of

steric occlusion by the bulky phthalimide protecting group. Furthermore, the robust C-H...O networks observed in the solid state indicate high thermal stability, meaning the compound can withstand elevated temperatures during microwave-assisted syntheses or rigorous coupling conditions without decomposing.

## References

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